molecular formula C17H16Br2N2O3 B11541896 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11541896
M. Wt: 456.1 g/mol
InChI Key: IJDBHPDQNGEAKR-RGVLZGJSSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with bromine and methoxy groups, linked to an acetohydrazide moiety through a phenylethylidene linkage. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the phenoxy precursor. The phenoxy compound is first brominated to introduce bromine atoms at the 2 and 4 positions. Methoxylation is then carried out to introduce the methoxy group at the 6 position. The resulting intermediate is then reacted with acetohydrazide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrazide derivatives.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, while the acetohydrazide moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its specific substitution pattern and the presence of the phenylethylidene linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-11(12-6-4-3-5-7-12)20-21-16(22)10-24-17-14(19)8-13(18)9-15(17)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-11+

InChI Key

IJDBHPDQNGEAKR-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=CC=C2

Origin of Product

United States

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